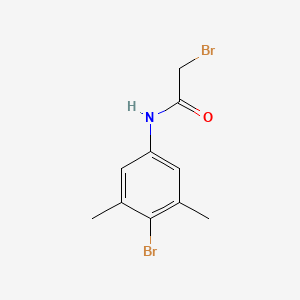

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6-3-8(13-9(14)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCEUQWENLMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-bromo-3,5-dimethylaniline with 2-bromoacetyl Bromide

This approach involves direct acylation of the aromatic amine with 2-bromoacetyl bromide under basic conditions:

-

- Dissolve 4-bromo-3,5-dimethylaniline in anhydrous dichloromethane.

- Cool the solution to 0–5 °C under inert atmosphere (nitrogen or argon).

- Slowly add 2-bromoacetyl bromide dropwise with stirring.

- Add a base such as triethylamine or sodium bicarbonate to neutralize the released HBr.

- Stir the reaction mixture at room temperature for several hours.

- Work-up involves aqueous quenching, extraction, drying, and purification by recrystallization or chromatography.

-

- High selectivity.

- Good yields (typically 60–80%).

- Mild reaction conditions.

-

- Temperature control is critical to avoid polybromination or decomposition.

- Use of dry solvents and inert atmosphere improves product purity.

Bromination of N-(4-bromo-3,5-dimethylphenyl)acetamide

Alternatively, the compound can be synthesized by brominating the acetamide precursor:

-

- Prepare N-(4-bromo-3,5-dimethylphenyl)acetamide by acylation of the aniline with acetic anhydride.

- Dissolve the acetamide in anhydrous chloroform or carbon tetrachloride.

- Add bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Stir at room temperature or slightly elevated temperature until bromination is complete.

- Quench excess bromine with a reducing agent such as sodium bisulfite.

- Purify the product by recrystallization or column chromatography.

-

- Straightforward bromination step.

- Can be scaled up for industrial production.

-

- Requires careful control of bromine equivalents to avoid over-bromination.

- Handling bromine requires strict safety measures.

Electrochemical Bromination (Alternative Method)

A patented method for related brominated benzamide derivatives involves electrochemical bromination in a diaphragm electrolytic cell:

-

- Use platinum electrodes in a diaphragm electrolytic cell.

- Electrolyte consists of dilute sulfuric acid and hydrobromic acid.

- Starting material: 2-amino-N,3-dimethylbenzamide (analogue to the aniline precursor).

- Perform bromination under weak alkaline conditions.

- This method avoids the use of liquid bromine, reducing corrosion and environmental hazards.

-

- High yield (above 95% purity reported).

- Mild reaction conditions.

- Environmentally friendly and suitable for industrial scale.

-

- Requires specialized electrochemical equipment.

- Method described for closely related compounds, adaptation needed for target compound.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, THF | Anhydrous solvents preferred |

| Temperature | 0–25 °C | Lower temperature reduces side reactions |

| Brominating Agent | Br2, NBS, hydrobromic acid (electrochemical) | Choice affects selectivity and safety |

| Base | Triethylamine, NaHCO3 | Neutralizes HBr formed |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, chromatography | Ensures high purity (>95%) |

- Infrared Spectroscopy (IR): Amide C=O stretch near 1649 cm⁻¹; C–Br stretch around 1344 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Aromatic protons δ 6.8–7.2 ppm; acetamide CH δ ~3.8–4.2 ppm; carbonyl carbon δ ~165 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with C10H11Br2NO (m/z ~321).

- Melting Point: Typically in the range expected for brominated acetamides; purity assessed by DSC.

| Method | Starting Materials | Brominating Agent | Solvent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation with 2-bromoacetyl bromide | 4-bromo-3,5-dimethylaniline + 2-bromoacetyl bromide | None (bromine introduced via acylating agent) | Dichloromethane | 0–25 °C, base present | 60–80 | Mild, selective, common laboratory method |

| Bromination of acetamide | N-(4-bromo-3,5-dimethylphenyl)acetamide | Br2 or NBS | Chloroform, CCl4 | Room temperature, controlled equivalents | 50–75 | Requires careful bromine handling |

| Electrochemical bromination | 2-amino-N,3-dimethylbenzamide (analogue) | Hydrobromic acid (electrochemical) | Aqueous acidic medium | Mild, weak alkaline, electrolysis | >95 | Environmentally friendly, industrial scale |

The preparation of 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide is effectively achieved by either direct acylation of the corresponding aniline with 2-bromoacetyl bromide or by bromination of the acetamide precursor. Electrochemical bromination presents a promising alternative for industrial synthesis, offering high yield and reduced environmental impact. Reaction conditions such as solvent choice, temperature control, and stoichiometry of brominating agents are critical for optimizing yield and purity. Analytical characterization confirms the structure and purity of the final compound, supporting its use in biochemical and analytical applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while hydrolysis will produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Medicinal Chemistry

Application Summary : 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.

- Methods : Synthesis of N-substituted derivatives followed by screening against target enzymes using biochemical assays.

- Results : Certain derivatives exhibited significant activity against AChE, indicating potential therapeutic benefits in neurodegenerative conditions.

Organic Synthesis

Application Summary : The compound serves as a versatile building block for synthesizing various chemical derivatives.

- Methods : Multi-step synthetic procedures involving reactions such as bromination and acetylation under controlled conditions.

- Results : High yields of desired products have been achieved, demonstrating the compound's utility in organic synthesis.

Agrochemistry

Application Summary : There is potential for developing new pesticides or herbicides based on this compound.

- Methods : Synthesis and biological testing of derivative compounds against agricultural pests.

- Results : Preliminary studies suggest effectiveness in pest control while considering environmental impact.

Proteomics

Application Summary : Utilized as a reagent in proteomics research to study protein interactions and functions.

- Methods : Employed in mass spectrometry for protein identification and quantification.

- Results : Enhanced accuracy in protein profiling, crucial for understanding biological processes and disease mechanisms.

A comparative analysis highlights the biological activity of this compound relative to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| 2-Bromo-N-(3,5-dimethylphenyl)acetamide | High | Moderate | Receptor modulation |

| N-(4-Bromophenyl)acetamide | Low | High | Apoptosis induction |

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of various brominated acetamides, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Anticancer Research

Research has indicated that derivatives of this compound exhibit anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways. Further studies are ongoing to elucidate these mechanisms fully.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function . This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide with related compounds:

Key Observations :

- Halogen Effects: The dual bromine atoms in the target compound enhance electron-withdrawing effects compared to mono-halogenated analogs (e.g., 2-Bromo-N-(4-fluorophenyl)acetamide). This may increase stability in nucleophilic substitution reactions.

- Steric and Lipophilic Effects: The 3,5-dimethyl groups in the target compound introduce steric hindrance and higher lipophilicity compared to non-methylated analogs like 2-Bromo-N-(4-bromophenyl)acetamide. This could impact solubility and bioavailability.

- Crystallinity : Compounds such as N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide exhibit hydrogen-bonded crystal structures, whereas the target compound’s methyl groups may disrupt such interactions, leading to different solid-state properties.

Biological Activity

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological effects, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12Br2N

- CAS Number : 349120-86-1

The structure features a central acetamide group linked to a bromo-substituted aromatic ring, which is crucial for its biological activity. The presence of bromine atoms and methyl groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may inhibit the growth of various microbial strains. Similar compounds have shown effectiveness against bacteria and fungi, indicating potential applications in treating infections.

- Anticancer Activity : Studies have explored its potential as an anticancer agent. Compounds with similar structural features have demonstrated the ability to inhibit cancer cell proliferation by interfering with specific signaling pathways .

The biological activity of this compound is thought to involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, which could lead to apoptosis in cancer cells or inhibition of microbial growth.

- Receptor Modulation : It may also interact with specific receptors, altering their activity and affecting downstream signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of various brominated acetamides, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Research :

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| 2-Bromo-N-(3,5-dimethylphenyl)acetamide | High | Moderate | Receptor modulation |

| N-(4-Bromophenyl)acetamide | Low | High | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide, and how can reaction purity be maximized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) bromination of the precursor acetamide derivative using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C), and (2) coupling with 4-bromo-3,5-dimethylaniline via a nucleophilic acyl substitution. Purity is maximized by optimizing stoichiometry (1:1.2 molar ratio of brominating agent to substrate) and employing column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) . Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Essential techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~168 ppm). - HMBC correlations validate connectivity between the bromophenyl and acetamide groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 345.98 (calculated for CHBrNO). Isotopic patterns for bromine (1:1 ratio for /) must align with theoretical values .

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and N-H (~3300 cm) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K with Mo-Kα radiation (λ = 0.71073 Å) is used. Data collection and refinement employ SHELXL (for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding. Key steps:

- Structure Solution : Direct methods in SHELXS generate initial phases.

- Refinement : Full-matrix least-squares refinement in SHELXL , with anisotropic displacement parameters for non-H atoms. H atoms are added geometrically (riding model).

- Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks (e.g., N-H⋯O interactions). A final R-factor < 0.05 indicates high accuracy .

Q. What strategies address contradictions in NMR and mass spectrometry data during structural elucidation?

- Methodological Answer : Discrepancies often arise from isotopic impurities or dynamic effects (e.g., rotational barriers in the acetamide group). Mitigation strategies:

- Dynamic NMR : Variable-temperature NMR (e.g., 298–373 K) to assess conformational exchange broadening.

- Isotopic Purity Checks : Confirm bromine isotope ratios via HRMS; deviations may indicate synthetic byproducts .

- Cross-Validation : Compare experimental IR carbonyl stretches with DFT-computed frequencies (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How does the substitution pattern influence biological activity, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer : The 3,5-dimethyl and 4-bromo groups on the phenyl ring enhance lipophilicity and target binding (e.g., to hydrophobic enzyme pockets). SAR studies show:

- Bromine Position : Para-substitution (vs. ortho) improves steric compatibility with cytochrome P450 active sites, as shown in molecular docking simulations (AutoDock Vina) .

- Methyl Groups : 3,5-Dimethyl substitution reduces metabolic degradation (in vitro microsomal assays show t > 120 min vs. 45 min for non-methylated analogs) .

- Acetamide Linker : Replacing the acetamide with propionamide decreases potency (IC shifts from 12 nM to 48 nM in kinase inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.